molecular formula C9H13BO3S B3060244 4-(Ethoxymethylthio)phenylboronic acid CAS No. 2096331-89-2

4-(Ethoxymethylthio)phenylboronic acid

Cat. No.: B3060244
CAS No.: 2096331-89-2
M. Wt: 212.08
InChI Key: VRJFNCNDSGOOGS-UHFFFAOYSA-N
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Description

4-(Ethoxymethylthio)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with an ethoxymethylthio group and a boronic acid functional group

Mechanism of Action

Target of Action

The primary target of 4-(Ethoxymethylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic acids, in general, are stable and easy to handle, making them important to organic synthesis .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki-Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethylthio)phenylboronic acid typically involves the introduction of the ethoxymethylthio group onto a phenylboronic acid precursor. One common method is the reaction of 4-bromophenylboronic acid with ethoxymethylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxymethylthio)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The ethoxymethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The boronic acid group can be reduced to form boronate esters.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boronate esters.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-(Ethoxymethylthio)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-(Methylthio)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: 4-(Ethoxymethylthio)phenylboronic acid is unique due to the presence of the ethoxymethylthio group, which imparts distinct reactivity and properties compared to other similar compounds. For example, 4-(Methylthio)phenylboronic acid lacks the ethoxy group, resulting in different solubility and reactivity profiles. Similarly, 4-(Trifluoromethyl)phenylboronic acid has a trifluoromethyl group that significantly alters its electronic properties and reactivity in comparison to the ethoxymethylthio derivative .

Properties

IUPAC Name

[4-(ethoxymethylsulfanyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3S/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJFNCNDSGOOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCOCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243050
Record name Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-89-2
Record name Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[(ethoxymethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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